8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine is a complex heterocyclic compound that belongs to the class of imidazo[1,2-a][1,8]naphthyridines This compound is characterized by the presence of a bromophenyl group and two trifluoromethyl groups attached to the imidazo[1,2-a][1,8]naphthyridine core
Preparation Methods
The synthesis of 8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a][1,8]naphthyridine Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-a][1,8]naphthyridine scaffold.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenyl boronic acid derivative.
Addition of Trifluoromethyl Groups: The trifluoromethyl groups are typically introduced through nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines. It also exhibits antiviral and antimicrobial activities, making it a candidate for drug development.
Material Science: Due to its unique electronic properties, the compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe in biological studies to investigate cellular pathways and molecular interactions.
Industrial Applications: It is employed in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound is known to inhibit key enzymes and proteins involved in cancer cell proliferation and survival. It may also interfere with viral replication by targeting viral enzymes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but lack the naphthyridine ring.
1,6-Naphthyridines: These compounds have a naphthyridine core but differ in the substitution pattern.
Trifluoromethylated Heterocycles: Compounds with trifluoromethyl groups are known for their enhanced metabolic stability and bioavailability, making them valuable in drug design.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, contributing to its diverse applications and biological activities.
Biological Activity
8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine (CAS No. 439093-95-5) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C18H8BrF6N3
- Molecular Weight : 460.17 g/mol
- Structure : The compound features a naphthyridine core substituted with a bromophenyl group and two trifluoromethyl groups, contributing to its unique properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Imidazo[1,2-a][1,8]naphthyridine Core : Cyclization of appropriate precursors.
- Introduction of the Bromophenyl Group : Via palladium-catalyzed cross-coupling reactions.
- Addition of Trifluoromethyl Groups : Through nucleophilic substitution reactions using trifluoromethylating agents.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines by interfering with cellular proliferation mechanisms.
- Case Study : In a study conducted on breast cancer cell lines, the compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .
Antimicrobial Activity
The compound also shows moderate antimicrobial efficacy against various bacterial and fungal strains. Comparative studies have placed it alongside standard antibiotics such as Streptomycin and Nystatin.
- Findings : In tests against Gram-positive and Gram-negative bacteria, the compound exhibited varying degrees of inhibition, suggesting its utility in developing new antimicrobial agents .
The mechanism underlying the biological activities of this compound is multifaceted:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell survival and proliferation.
- Viral Replication Interference : The compound may disrupt viral replication by targeting viral enzymes crucial for their life cycle .
Research Applications
The unique properties of this compound have led to its application in various scientific fields:
- Medicinal Chemistry : As a potential drug candidate for cancer and infectious diseases.
- Material Science : Utilized in organic semiconductors due to its electronic properties.
- Biological Research : Employed as a probe to study cellular pathways and molecular interactions .
Data Table
Property | Value |
---|---|
Molecular Formula | C18H8BrF6N3 |
Molecular Weight | 460.17 g/mol |
CAS Number | 439093-95-5 |
Anticancer IC50 (Example) | Comparable to established chemotherapeutics |
Antimicrobial Activity | Moderate against various strains |
Properties
IUPAC Name |
8-(4-bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8BrF6N3/c19-10-3-1-9(2-4-10)13-8-28-15(26-13)6-5-11-12(17(20,21)22)7-14(18(23,24)25)27-16(11)28/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSQBPXBSOUDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8BrF6N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.